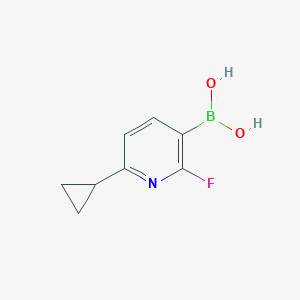![molecular formula C28H26F6N4O B14085032 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8,9S)-cinchonan-9-ylurea](/img/structure/B14085032.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8,9S)-cinchonan-9-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of trifluoromethyl groups and a cinchona alkaloid derivative, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with cinchonine derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as carbodiimide, which facilitates the formation of the urea linkage .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted urea compounds .
Aplicaciones Científicas De Investigación
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea has several scientific research applications:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction is facilitated by the trifluoromethyl groups, which enhance the compound’s lipophilicity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8a,9S)-6’-methoxy-9-cinchonanylthiourea
- N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8a,9S)-10,11-dihydro-6’-methoxy-9-cinchonanylthiourea
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea stands out due to its specific combination of trifluoromethyl groups and cinchona alkaloid derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C28H26F6N4O |
|---|---|
Peso molecular |
548.5 g/mol |
Nombre IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]urea |
InChI |
InChI=1S/C28H26F6N4O/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)/t16-,17-,24-,25-/m0/s1 |
Clave InChI |
VNRLCKBQNVNWFW-SEMUBUJISA-N |
SMILES isomérico |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
SMILES canónico |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


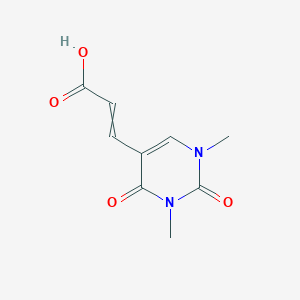
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084955.png)
![2-[2-Bromo-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14084967.png)
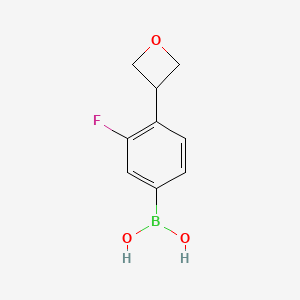
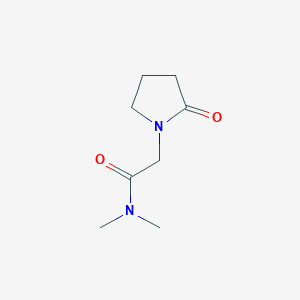
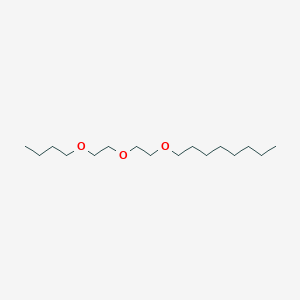

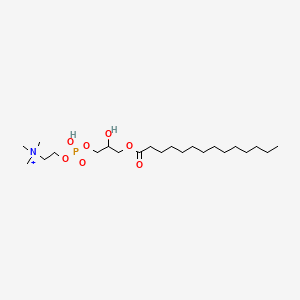
![1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085003.png)
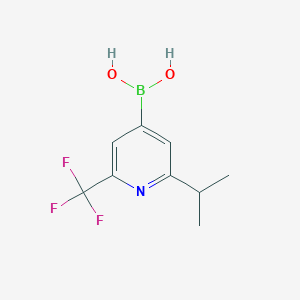
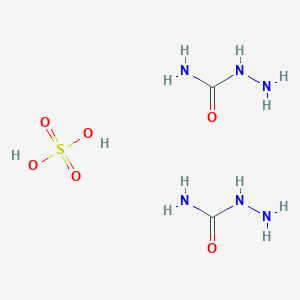

![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085040.png)
